molecular formula C15H16N6 B4531941 N-[2-(2-methyl-1,2,4-triazol-3-yl)ethyl]-6-phenylpyridazin-3-amine

N-[2-(2-methyl-1,2,4-triazol-3-yl)ethyl]-6-phenylpyridazin-3-amine

Cat. No.: B4531941
M. Wt: 280.33 g/mol
InChI Key: GJCFCDFNXUWCID-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1,2,4-triazol-3-yl)ethyl]-6-phenylpyridazin-3-amine is a heterocyclic compound that features a triazole ring and a pyridazine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the triazole ring, known for its stability and biological activity, makes this compound a valuable candidate for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1,2,4-triazol-3-yl)ethyl]-6-phenylpyridazin-3-amine typically involves multiple steps, starting with the preparation of the triazole ring followed by its attachment to the pyridazine ring. Common synthetic methods for triazoles include the Huisgen cycloaddition reaction, which involves the reaction of azides with alkynes in the presence of a copper catalyst . The pyridazine ring can be synthesized through various methods, including the condensation of hydrazines with diketones .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition reaction and large-scale purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-1,2,4-triazol-3-yl)ethyl]-6-phenylpyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various alkyl groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methyl-1,2,4-triazol-3-yl)ethyl]-6-phenylpyridazin-3-amine is unique due to the presence of both a triazole and a pyridazine ring, which may confer distinct biological activities and chemical properties compared to other triazole-containing compounds.

Properties

IUPAC Name

N-[2-(2-methyl-1,2,4-triazol-3-yl)ethyl]-6-phenylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6/c1-21-15(17-11-18-21)9-10-16-14-8-7-13(19-20-14)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCFCDFNXUWCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CCNC2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
N-[2-(2-methyl-1,2,4-triazol-3-yl)ethyl]-6-phenylpyridazin-3-amine

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